5,6-Dihydroxyflavone

Enzymology Drug Metabolism Carboxylesterase

5,6-Dihydroxyflavone (CAS 6665-66-3) features a unique A-ring catechol motif essential for potent hCE2 inhibition (IC₅₀ 3.50 μM), AhR activation, and redox modulation—activity absent in isomers like chrysin. Procure this ≥97% pure, analytically verified standard for reproducible structure-activity studies. Ideal for lead optimization and biochemical assay development.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 6665-66-3
Cat. No. B183487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyflavone
CAS6665-66-3
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O
InChIInChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H
InChIKeyAGZAGADSYIYYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyflavone: Chemical Identity and Procurement-Relevant Profile


5,6-Dihydroxyflavone (CAS 6665-66-3, C15H10O4, MW 254.24 g/mol) is a naturally occurring flavonoid belonging to the dihydroxyflavone class. It is characterized by a flavone backbone with hydroxyl substituents at the 5- and 6-positions of the A-ring [1]. This substitution pattern imparts a catechol motif that is a key structural determinant of its unique biochemical reactivity, particularly in redox modulation and enzyme inhibition [1]. The compound is a critical research tool for investigating structure-activity relationships within the flavonoid family and is sourced primarily through specialized chemical synthesis due to its limited natural abundance [1].

Why 5,6-Dihydroxyflavone Cannot Be Replaced by Other Dihydroxyflavones: The Critical Role of A-Ring Substitution


The biological activity of dihydroxyflavones is exquisitely sensitive to the precise position of hydroxyl groups on the flavone scaffold. 5,6-Dihydroxyflavone's unique catechol motif (adjacent hydroxyls on the A-ring) confers a distinct electronic and steric profile that is absent in its positional isomers, such as 5,7-dihydroxyflavone (chrysin) or 7,8-dihydroxyflavone [1]. This specific arrangement dictates its interaction with enzyme active sites and its redox potential. Studies have demonstrated that this substitution pattern is essential for potent inhibition of human carboxylesterase 2 (hCE2) [2], activation of the aryl hydrocarbon receptor (AhR) [3], and modulation of inflammatory pathways [4]. Consequently, substituting 5,6-dihydroxyflavone with a structurally similar but functionally divergent analog will lead to irreproducible and potentially invalid experimental results, making precise procurement based on CAS number and verified analytical identity non-negotiable.

Quantitative Differentiation: 5,6-Dihydroxyflavone vs. Key Analogs and Comparators


5,6-Dihydroxyflavone as the Most Potent Flavonoid Inhibitor of Human Carboxylesterase 2 (hCE2)

5,6-Dihydroxyflavone was identified as the most potent hCE2 inhibitor among a panel of over 50 structurally diverse flavonoids, with an IC50 value of 3.50 μM [1]. This activity was directly linked to the presence of C3 and C6 hydroxyl groups, a requirement not met by other common flavonoid substitution patterns like 5,7-dihydroxyflavone (chrysin) [1].

Enzymology Drug Metabolism Carboxylesterase

Picomolar Intracellular Antioxidant Activity Differentiates 5,6-Dihydroxyflavone from Quercetin and Other Flavonoids

In a direct comparison with structurally related hydroxyflavones (baicalein, mosloflavone, negletein), 5,6-dihydroxyflavone demonstrated strong intracellular antioxidant activity at picomolar (pM) concentrations in L-6 myoblasts and THP-1 monocytes [1]. This activity profile was comparable to that of baicalein, a known potent antioxidant [1]. Importantly, the mechanism of action was shown to be distinct from that of the flavonol quercetin, which acts on different radical pools [1].

Oxidative Stress Redox Biology Cellular Protection

5,6-Dihydroxyflavone Inhibits LPS-Induced NO and ROS Production with Superior Potency to Baicalein and Chrysin

5,6-Dihydroxyflavone (5,6-DHF) inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and reactive oxygen species (ROS) production in murine RAW 264.7 macrophages with IC50 values of 11.55 ± 0.64 μM and 0.8310 ± 0.633 μM, respectively [1]. A direct comparison at 25 μM showed that 5,6-DHF exerted significantly more potent suppression of NO production than its close structural relatives, baicalein and chrysin [1].

Inflammation Immunology Macrophage Biology

5,6-Dihydroxyflavone is an Aryl Hydrocarbon Receptor (AhR) Agonist, Functionally Opposite to Antagonistic 7,4'-Dihydroxyflavone

In a structure-activity relationship study of 15 mono- and dihydroxyflavones in Caco2 cells, 5,6-dihydroxyflavone was characterized as an active AhR ligand, inducing CYP1A1, CYP1B1, and UGT1A1 gene expression [1]. This contrasts sharply with other dihydroxyflavones, such as 7,4'-dihydroxyflavone and 6,4'-dihydroxyflavone, which were identified as AhR antagonists that inhibit TCDD-induced gene expression [1].

Toxicology Xenobiotic Sensing Gene Regulation

5,6-Dihydroxyflavone Inhibits Lipoxygenase (LOX) and Reduces Ochratoxin A Biosynthesis, a Property Not Shared by All Flavone Analogs

In Aspergillus carbonarius fungal cultures, 5,6-dihydroxyflavone (DHF) significantly reduced ochratoxin A (OTA) biosynthesis over an 8-day period and inhibited lipoxygenase (LOX) activity [1]. This effect was directly compared to two synthesized flavone analogs, MOS (5-hydroxy-6,7-dimethoxy-flavone) and NEG (5,6-dihydroxy-7-methoxy-flavone). MOS, which lacked a free catechol group, had no significant effect on OTA production and did not inhibit LOX activity [1].

Mycotoxin Control Food Safety Enzyme Inhibition

Procurement-Driven Application Scenarios for 5,6-Dihydroxyflavone


Development of Selective hCE2 Inhibitors for Ameliorating Chemotherapy-Induced Toxicity

5,6-Dihydroxyflavone serves as a validated lead compound and benchmark inhibitor for human carboxylesterase 2 (hCE2). Its IC50 of 3.50 μM and its identification as the most potent flavonoid in a >50-compound panel [1] make it an essential reference standard for screening libraries or designing novel, selective hCE2 inhibitors. The goal is to mitigate dose-limiting toxicities (e.g., severe diarrhea) associated with hCE2-metabolized prodrugs like irinotecan.

Investigating Redox Mediator Mechanisms of Antioxidant Protection at Physiological Concentrations

Researchers exploring non-stoichiometric antioxidant mechanisms should utilize 5,6-dihydroxyflavone to probe a redox-mediator model. Its picomolar activity in cellular models [1] and distinct mechanism from quercetin [1] make it a valuable tool for dissecting how flavonoids enable endogenous antioxidants to access otherwise inaccessible radical pools. This is crucial for studies where high (micromolar) concentrations of typical antioxidants introduce confounding cytotoxic effects.

Unraveling Catechol-Dependent Anti-Inflammatory Signaling in Macrophages

For studies focused on the anti-inflammatory role of the catechol motif in immune cells, 5,6-dihydroxyflavone is the compound of choice. Its defined IC50 values for NO (11.55 μM) and ROS (0.8310 μM) in LPS-stimulated macrophages, along with its demonstrated superiority over baicalein and chrysin [1], provide a robust and quantifiable starting point for dissecting pathways involving TLR4, MAPK, JAK-STAT, and NF-κB.

Exploring Food-Grade Mycotoxin Control Strategies via LOX Inhibition

Industrial research into preventing ochratoxin A contamination in food commodities can leverage 5,6-dihydroxyflavone as a chemical probe. Its demonstrated ability to inhibit LOX activity and significantly reduce OTA biosynthesis in Aspergillus carbonarius [1] provides a defined mechanism of action. This application differentiates 5,6-dihydroxyflavone from other flavonoids that lack the free catechol group essential for this specific bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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